4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine
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Overview
Description
“4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine” is a synthetic organic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butoxy group: This step may involve the use of tert-butyl alcohol and a suitable base.
Chlorination and fluorination: These steps can be carried out using reagents such as thionyl chloride and fluorine sources under controlled conditions.
Attachment of the hexahydropyrrolizin-8-yl group: This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine” can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine: is similar to other pyrido[4,3-d]pyrimidine derivatives, which may have different substituents at various positions.
Properties
Molecular Formula |
C19H23ClF2N4O2 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-4-[(2-methylpropan-2-yl)oxy]pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C19H23ClF2N4O2/c1-18(2,3)28-16-12-8-23-15(20)13(22)14(12)24-17(25-16)27-10-19-5-4-6-26(19)9-11(21)7-19/h8,11H,4-7,9-10H2,1-3H3/t11-,19+/m1/s1 |
InChI Key |
QKHJFFLTLIMYGA-WYRIXSBYSA-N |
Isomeric SMILES |
CC(C)(C)OC1=NC(=NC2=C(C(=NC=C21)Cl)F)OC[C@@]34CCCN3C[C@@H](C4)F |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC2=C(C(=NC=C21)Cl)F)OCC34CCCN3CC(C4)F |
Origin of Product |
United States |
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